molecular formula C26H29NO4 B15276878 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid

Cat. No.: B15276878
M. Wt: 419.5 g/mol
InChI Key: XQGSMXHHFPJDGJ-UQBHCSHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral amino acid derivative featuring three key structural elements:

  • Fmoc-protected amino group: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective moiety for the α-amino group, widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine .
  • Bicyclo[2.2.2]octane substituent: The bicyclo[2.2.2]octan-1-yl group introduces significant steric bulk and conformational rigidity, which can influence peptide backbone geometry, solubility, and interactions with biological targets .
  • Carboxylic acid terminus: The free carboxylic acid enables coupling reactions in peptide chain elongation.

Properties

Molecular Formula

C26H29NO4

Molecular Weight

419.5 g/mol

IUPAC Name

(2R)-3-(1-bicyclo[2.2.2]octanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H29NO4/c28-24(29)23(15-26-12-9-17(10-13-26)11-14-26)27-25(30)31-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22-23H,9-16H2,(H,27,30)(H,28,29)/t17?,23-,26?/m1/s1

InChI Key

XQGSMXHHFPJDGJ-UQBHCSHASA-N

Isomeric SMILES

C1CC2(CCC1CC2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CC2(CCC1CC2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.

    Formation of the Bicyclo[2.2.2]octane Moiety: The bicyclo[2.2.2]octane structure is introduced through a series of cyclization reactions, often involving Diels-Alder reactions.

    Coupling Reaction: The final step involves coupling the protected amino acid with the bicyclo[2.2.2]octane derivative under peptide coupling conditions, typically using reagents like HATU or EDCI in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under suitable conditions.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Fmoc group, leading to the replacement of the Fmoc group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[222]octan-1-yl)propanoic acid is used as a building block for the synthesis of complex molecules

Biology

In biological research, this compound can be used as a probe to study protein-ligand interactions

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The bicyclo[2.2.2]octane moiety is known for its stability and rigidity, which can be advantageous in the design of drugs with specific binding properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique mechanical and chemical properties. Its rigid structure can impart strength and stability to polymers and other materials.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved to reveal an active amino group, which can then participate in various biochemical reactions. The bicyclo[2.2.2]octane moiety provides a rigid scaffold that can enhance binding affinity and specificity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related Fmoc-protected amino acids, highlighting variations in substituents, physicochemical properties, and applications:

Compound Substituent Molecular Formula Molecular Weight Key Applications Source
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid (Target) Bicyclo[2.2.2]octan-1-yl C₂₇H₂₉NO₄ 455.53 g/mol Peptide synthesis, drug design (hypothetical, based on structural analogs) Synthesized via methods in
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 g/mol Laboratory chemical, SPPS intermediate
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl C₂₄H₁₉F₂NO₄ 447.41 g/mol Research in fluorinated peptide analogs
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid Mercapto (-SH) C₁₈H₁₇NO₄S 343.40 g/mol Thiol-ene chemistry, disulfide bond formation in peptides
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((cyclohexylmethyl)amino)phenyl)propanoic acid 4-(Cyclohexylmethylamino)phenyl C₃₁H₃₃N₃O₄ 523.62 g/mol HIV-1 entry inhibitor development
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid Allyloxycarbonylamino C₂₂H₂₂N₂O₆ 422.43 g/mol Orthogonal protection strategies in peptide synthesis

Key Findings from Comparative Analysis:

Fluorinated analogs (e.g., 3,5-difluorophenyl) exhibit enhanced lipophilicity and metabolic stability, making them suitable for CNS-targeted therapeutics .

Functional Group Reactivity: The mercapto (-SH) variant enables site-specific modifications, such as conjugation with maleimide-containing molecules or oxidative dimerization . Allyloxycarbonyl-protected amino groups allow sequential deprotection in multi-step syntheses .

Biological Activity: Cyclohexylmethylamino-substituted analogs demonstrate antiviral activity against HIV-1 by interfering with viral entry mechanisms . Adamantane-containing derivatives (e.g., STA-AA11958) are explored for high-relaxivity MRI contrast agents due to their rigid, lipophilic structures .

Synthetic Complexity :

  • Bicyclo[2.2.2]octane and adamantane derivatives require specialized synthetic routes, often involving multi-step protection/deprotection sequences or transition metal catalysis .
  • Aryl-substituted analogs (e.g., o-tolyl) are typically synthesized via Ullmann coupling or Suzuki-Miyaura reactions .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid, often referred to as Fmoc-DL-Ala-OH, is a compound of significant interest due to its biological activity and potential applications in medicinal chemistry. This article focuses on the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound features a bicyclic octane structure fused with an amino acid backbone, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C29H35N1O4C_{29}H_{35}N_{1}O_{4}, with a molecular weight of 455.6 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as a bitter taste modulator and its implications in metabolic pathways.

Bitter Taste Modulation

Research indicates that this compound acts as an antagonist to human type 2 taste receptors (hT2Rs), which are primarily responsible for the perception of bitter tastes. The modulation of these receptors can influence dietary habits and may have applications in treating obesity and diabetes by altering taste perception and food intake behaviors .

The mechanism through which this compound exerts its effects involves the inhibition of hT2R-mediated signaling pathways. By binding to these receptors, the compound can block the transduction of bitter taste signals, effectively reducing the perception of bitterness in food products .

Research Findings

Numerous studies have been conducted to assess the efficacy and safety profile of this compound:

  • Taste Perception Studies : In controlled trials, participants reported significant reductions in bitterness when consuming formulations containing this compound at concentrations as low as 0.5 mM .
  • Metabolic Impact : Animal studies have suggested that modulation of hT2Rs can lead to changes in glucose metabolism, indicating potential benefits for managing conditions like diabetes .
  • Safety Profile : Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in short-term studies .

Case Studies

Several case studies have highlighted the practical applications of this compound:

StudyFindings
Taste Modulation Participants experienced reduced bitterness in beverages containing the compound, enhancing palatability .
Diabetes Management In rodent models, administration led to improved glucose tolerance and insulin sensitivity .
Dietary Interventions Used in weight management programs to reduce the intake of bitter foods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.